molecular formula C28H44N4O3S B14339360 2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine CAS No. 100565-90-0

2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine

Cat. No.: B14339360
CAS No.: 100565-90-0
M. Wt: 516.7 g/mol
InChI Key: AQRAFDBBIILVJM-OKLKQMLOSA-N
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Description

2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine is a synthetic compound that belongs to the class of pyrazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine typically involves the following steps:

    Formation of the pyrazolo-pyrimidine core: This is achieved by reacting appropriate pyrazole and pyrimidine precursors under controlled conditions.

    Introduction of the linoleyloxy group: This step involves the esterification of the pyrazolo-pyrimidine core with linoleic acid.

    Addition of the ethoxycarbonylmethylthio group: This is done through a nucleophilic substitution reaction using ethoxycarbonylmethylthiol as the nucleophile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and high yield.

    Purification steps: Including crystallization, filtration, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of oxo-derivatives.

    Reduction: Can result in the formation of reduced analogs.

    Substitution: Produces substituted derivatives with varying functional groups.

Scientific Research Applications

2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-linoleyloxy-7-(ethoxycarbonylmethylthio)pyrazolo(4,3-d)pyrimidine involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and inflammation.

    Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(3,4-d)pyrimidine derivatives: Known for their anticancer and anti-inflammatory activities.

    Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives: Studied for their potential as CDK2 inhibitors.

Properties

CAS No.

100565-90-0

Molecular Formula

C28H44N4O3S

Molecular Weight

516.7 g/mol

IUPAC Name

ethyl 2-[2-methyl-3-[(9E,12E)-octadeca-9,12-dienoxy]pyrazolo[4,3-d]pyrimidin-7-yl]sulfanylacetate

InChI

InChI=1S/C28H44N4O3S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-28-26-25(31-32(28)3)27(30-23-29-26)36-22-24(33)34-5-2/h9-10,12-13,23H,4-8,11,14-22H2,1-3H3/b10-9+,13-12+

InChI Key

AQRAFDBBIILVJM-OKLKQMLOSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCOC1=C2C(=NN1C)C(=NC=N2)SCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC1=C2C(=NN1C)C(=NC=N2)SCC(=O)OCC

Origin of Product

United States

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